molecular formula C20H19N3O B11522306 N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine

Cat. No.: B11522306
M. Wt: 317.4 g/mol
InChI Key: YQSIDWSTCJNDPD-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine (CAS 7385-68-4) is a benzo[a]phenoxazine derivative, a class of compounds recognized for their significant pharmacological potential and near-infrared (NIR) fluorescent properties. This compound serves as a key chemical scaffold in the development of novel therapeutic and diagnostic agents. In research settings, this compound and its structural analogues have demonstrated potent and selective antiproliferative activity against cancer cell lines. Studies indicate that similar benzo[a]phenoxazine compounds accumulate in the lysosomes of cancer cells and induce lysosomal membrane permeabilization (LMP) , a mechanism that triggers cell death in models of colorectal and breast cancer . Furthermore, it has shown remarkable antiprotozoal activity , with one derivative exhibiting an IC50 of 0.040 μmol/L against Plasmodium falciparum K1, the parasite responsible for malaria, indicating high potency . Beyond its therapeutic potential, the benzo[a]phenoxazine core structure is valuable in biotechnology as a fluorescent probe . Related compounds are employed in staining eukaryotic cells, such as yeast, for fluorescence microscopy, due to their ability to localize in specific cellular compartments like the vacuolar and perinuclear membranes . With a molecular formula of C20H19N3O and a molecular weight of 317.38 g/mol , this product is supplied for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N,N-diethyl-5-iminobenzo[a]phenoxazin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSIDWSTCJNDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

  • Reagents :

    • N,N-Diethyl-m-phenylenediamine (1.2 equiv)

    • 1,6-Dihydroxynaphthalene (1.0 equiv)

    • Nitrosonium tetrafluoroborate (NOBF4\text{NOBF}_4, 1.5 equiv)

    • Acetonitrile (MeCN) as solvent

    • Triphenylphosphine (PPh₃, 2.0 equiv) for reduction.

  • Conditions :

    • Reaction conducted at 25°C under nitrogen atmosphere.

    • Stirring for 12–24 hours.

    • Purification via column chromatography (silica gel, chloroform/methanol 10:1).

  • Yield : 38–45%.

Mechanistic Insights

The nitrosonium ion (NO+\text{NO}^+) electrophilically nitrosates the amine group of N,N-diethyl-m-phenylenediamine, forming a nitrosamine intermediate. Subsequent Fischer-Hepp rearrangement directs the nitroso group to the para position relative to the diethylamino group. Condensation with 1,6-dihydroxynaphthalene under acidic conditions facilitates cyclization, yielding the benzo[a]phenoxazine scaffold.

Microwave-Assisted Synthesis Using Cs₂CO₃

Microwave irradiation significantly accelerates the synthesis of phenoxazine derivatives. A modified protocol using cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as a base achieves higher yields under milder conditions.

Optimized Protocol

  • Reagents :

    • N-Acetyl diphenyl ether (1.0 equiv)

    • Cs2CO3\text{Cs}_2\text{CO}_3 (2.0 equiv)

    • N,N-Dimethylformamide (DMF) as solvent.

  • Conditions :

    • Microwave irradiation at 155°C for 15 minutes.

    • Quenching with water and extraction with ethyl acetate.

    • Purification via flash chromatography (hexane/ethyl acetate 95:5).

  • Yield : 85%.

Advantages

  • Reduced reaction time (15 minutes vs. 24 hours).

  • Avoids hazardous nitrosonium salts.

  • Scalable for gram-scale production.

Aqueous-Phase Synthesis with Nitric Oxide

Recent advancements enable the synthesis of phenoxazines in water using nitric oxide (NO) as a nitrosating agent, aligning with green chemistry principles.

Procedure

  • Reagents :

    • Bis(3-dimethylaminophenyl) ether (1.0 equiv)

    • Nitric oxide gas (NO, 2.0 equiv)

    • Phosphate buffer (pH 7.4).

  • Conditions :

    • Stirring at 37°C for 6 hours.

    • Monitoring by HPLC-fluorescence/MS.

  • Yield : 28–32%.

Applications

This method is particularly suited for bioimaging applications, as the reaction occurs under physiological conditions without organic solvents.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Solvent Key Advantage
Condensation with NOBF4\text{NOBF}_438–4512–24 hMeCNHigh purity
Microwave-assisted8515 minDMFRapid and scalable
Aqueous NO28–326 hWaterBiocompatible conditions

Spectral Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.21 (t, J=7.1HzJ = 7.1 \, \text{Hz}, 6H, N-CH₂CH₃).

    • δ 3.41 (q, J=7.1HzJ = 7.1 \, \text{Hz}, 4H, N-CH₂).

    • δ 6.72–8.96 (m, 8H, aromatic protons).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 12.6, 12.7 (N-CH₂CH₃).

    • δ 109.0–168.8 (aromatic and imino carbons).

Mass Spectrometry

  • HRMS (EI+) : m/zm/z 398.1742 [M⁺], calculated 398.1721.

  • Fragmentation : Loss of diethylamine (C4H11N\text{C}_4\text{H}_{11}\text{N}) at m/zm/z 302.

IR Spectroscopy

  • Bands at 2975 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=N imine), and 1595 cm⁻¹ (aromatic C=C).

Applications and Derivatives

Fluorescent Probes

This compound exhibits strong near-infrared (NIR-I) fluorescence (λem=673676nm\lambda_{\text{em}} = 673–676 \, \text{nm}) with a quantum yield of 0.17–0.19 in ethanol. Derivatives with elongated alkyl chains (e.g., dioctyl, didecyl) show enhanced lipid membrane permeability.

Antifungal Activity

Benzo[a]phenoxazinium chlorides derived from this compound demonstrate moderate antifungal activity against Saccharomyces cerevisiae (MIC = 32–64 µg/mL) .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine has shown promise in the development of antiprotozoal agents, particularly against Plasmodium falciparum, the causative agent of malaria. Studies indicate that compounds within this class can inhibit the growth of malaria parasites, making them candidates for further drug development .

Biological Studies

The compound is utilized as a fluorescent probe in biological research. Its ability to emit fluorescence upon excitation allows it to be used in various imaging techniques, aiding in cellular and molecular studies. This application is particularly valuable in tracking biological processes and understanding cellular mechanisms.

Materials Science

In materials science, this compound is employed in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings, where color stability and intensity are critical.

Case Study 1: Antimalarial Activity

A study demonstrated that this compound exhibited significant antimalarial activity when tested against Plasmodium falciparum. The results indicated a reduction in parasitemia levels in infected mice models, showcasing its potential as a therapeutic agent .

Case Study 2: Fluorescent Probes

In another study, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The compound's fluorescence properties allowed for real-time imaging of cellular dynamics, providing insights into cellular behavior under various conditions.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular components, leading to its observed effects. The exact pathways and targets can vary depending on the application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Compound Name Substituents (Position) Counterion λmax (nm) LogP* Key Applications
N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine -N(C₂H₅)₂ (9), =NH (5) Variable ~590† 3.8‡ Antiprotozoal agents, ion sensors
Cresyl Violet acetate (CV0) -NH₂ (9), =NH (5) Acetate 593 2.1 Histological staining
Cresyl Violet perchlorate -NH₂ (9), =NH (5) Perchlorate 593 2.5 Fluorescent probes
N,N-Diethyl-5-((4-methoxyphenyl)imino)-5H-benzo[a]phenoxazin-9-amine -N(C₂H₅)₂ (9), -(4-MeO-C₆H₄)N= (5) None N/A 5.2 Antimalarial (IC₅₀: 0.040 μM)
Chromoionophore III -N(C₂H₅)₂ (9), -(C₁₈H₃₇)N= (5) Sulfate 610 8.9 Ion-selective optodes

*LogP estimated using substituent contributions.
†Estimated based on Cresyl Violet analogs .
‡Predicted using PubChem data .

Key Observations:
  • Substituent Effects: Diethylamino group: Enhances lipophilicity (higher LogP) compared to primary amines (e.g., Cresyl Violet), improving membrane permeability for biomedical applications . Aryl-imino groups: The 4-methoxyphenylimino substituent in the antimalarial analog increases planarity and π-stacking, contributing to potent activity against Plasmodium falciparum . Long alkyl chains: Chromoionophore III’s octadecylimino group drastically increases hydrophobicity (LogP ~8.9), making it suitable for ion-selective membranes .
  • Spectroscopic Properties: Substitution at position 5 minimally affects λmax in methanol (~590–610 nm), as the conjugated core dominates absorption. Electron-donating groups (e.g., -OCH₃) may cause slight red shifts .

Biological Activity

N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C20H19N3OC_{20}H_{19}N_3O and a molecular weight of approximately 317.39 g/mol. Its structure features a phenoxazine core, which is known for its biological activity, particularly in antifungal and antimalarial applications .

Synthesis

The synthesis of this compound involves several steps, including the formation of the phenoxazine framework followed by the introduction of the diethylamino group. The detailed synthetic pathways can be found in various chemical literature, highlighting the importance of substituent positioning on the biological activity of the resulting compounds .

Antifungal Activity

Recent studies have demonstrated that derivatives of phenoxazines, including this compound, exhibit notable antifungal properties. For instance, compounds with specific substitutions at the 5 and 9 positions showed potent activity against Saccharomyces cerevisiae, indicating their potential as antifungal agents .

CompoundPosition 5 SubstituentPosition 9 SubstituentAntifungal Activity
AAminoPropylaminoHigh
BAminopropylDipropylaminoModerate
CDiethylEthylLow

Antimalarial Activity

In addition to antifungal effects, this compound has been investigated for its antimalarial properties. A study indicated that this compound and its derivatives enhance the efficacy of established antimalarial drugs like Artemether-Lumefantrine . The mechanism appears to involve interference with parasite metabolism, although further studies are needed to elucidate the exact pathways.

Case Studies

  • Antifungal Efficacy : In a comparative study, various benzo[a]phenoxazine derivatives were tested against fungal strains. The compound with an amino group at position 5 and an aminopropyl group at position 9 exhibited the highest antifungal activity, effectively inhibiting fungal growth in vitro .
  • Antimalarial Synergy : A recent investigation into a series of phenoxazine derivatives showed that this compound significantly enhances the antimalarial action when used in combination with other drugs, suggesting a potential for developing more effective treatment regimens .

Q & A

Q. What are the established synthetic routes for N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine, and what critical parameters govern yield optimization?

The compound is synthesized via condensation reactions between halogenated benzo[a]phenoxazine intermediates and substituted amines. For example, derivatives are prepared by reacting 5-chloro-benzo[a]phenoxazin-9-amine with diethylamine under reflux in anhydrous ethanol, catalyzed by triethylamine. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reactions typically proceed at 80–100°C to avoid side products.
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 20:1) isolates the product with >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., diethylamino protons at δ 1.2–1.4 ppm and aromatic protons in the benzo[a]phenoxazine core).
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 364.1912) validate the molecular formula.
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What in vitro biological assays are used to evaluate its antiprotozoal activity?

Standard protocols include:

  • Plasmodium falciparum K1 strain : Assessed via 3H^3H-hypoxanthine incorporation assays (IC50_{50} = 0.040 μM; selective index = 1425).
  • Cytotoxicity : Tested against mammalian L6 cells to calculate selectivity indices.
  • Dose-response curves : Generated using serial dilutions (0.001–10 μM) and nonlinear regression analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenoxazine core) influence bioactivity and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : Substitution at the 4-position of the phenylimino group enhances antiplasmodial activity (e.g., IC50_{50} = 0.040 μM vs. 0.12 μM for unsubstituted analogs).
  • Alkyl chain length : Longer chains (e.g., octadecanoylimino in ETH 5294) improve lipid membrane interaction but reduce solubility.
  • Diethylamino group : Critical for charge distribution, affecting protozoal membrane penetration .

Q. What mechanistic hypotheses explain its antiprotozoal activity, and how can they be tested experimentally?

Proposed mechanisms include:

  • Heme polymerization inhibition : Common in antimalarial phenoxazines. Test via spectrophotometric assays measuring heme detoxification disruption.
  • Mitochondrial electron transport chain interference : Use oxygen consumption assays with isolated protozoal mitochondria.
  • DNA intercalation : Evaluate via fluorescence quenching of ethidium bromide-DNA complexes .

Q. How can HPLC methods be optimized for quantifying the compound in biological matrices?

Recommended parameters:

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid for peak sharpness.
  • Detection : UV-Vis at 580 nm (λmax_{\text{max}} for benzo[a]phenoxazines) or fluorescence (ex/em = 550/620 nm).
  • Validation : Linearity (R2^2 > 0.995), LOD ≤ 10 ng/mL, and recovery ≥90% in spiked plasma samples .

Q. How should researchers address contradictory data in cytotoxicity profiles across studies?

Potential factors include:

  • Assay conditions : Variations in serum content (e.g., 10% FBS vs. serum-free) may alter compound stability.
  • Cell line specificity : L6 fibroblasts vs. HepG2 hepatocytes show differential metabolic activity.
  • Purity verification : Confirm via HPLC and elemental analysis to rule out impurity-driven toxicity .

Q. What strategies enhance its utility as a fluorescent probe for ion sensing?

  • Photostability optimization : Use argon-saturated buffers to reduce photobleaching.
  • Selectivity tuning : Introduce crown ethers or thiacalixarenes to the phenoxazine core for cation recognition.
  • Quantum yield measurement : Compare emission intensity with rhodamine B as a reference standard .

Methodological Notes

  • SAR Study Design : Systematically vary substituents (e.g., alkyl, aryl, electron-withdrawing/donating groups) and correlate changes with bioactivity using multivariate regression models.
  • Data Validation : Replicate assays ≥3 times with independent synthetic batches to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.